

# Chlorpropham molecular structure and synthesis pathways

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## Compound of Interest

Compound Name: Chlorpropham

Cat. No.: B1668850

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An In-depth Technical Guide to the Molecular Structure and Synthesis Pathways of **Chlorpropham**

## Introduction

**Chlorpropham**, chemically known as isopropyl N-(3-chlorophenyl)carbamate (CIPC), is a synthetic carbamate ester widely recognized for its role as a plant growth regulator and pre-emergent herbicide.[1][2][3] It is extensively used in agriculture, most notably as a post-harvest sprout suppressant for potatoes, thereby extending their shelf life.[1][2][4] This guide provides a detailed overview of its molecular structure and the primary pathways for its chemical synthesis, intended for researchers and professionals in drug development and chemical sciences.

## Molecular Structure and Properties

**Chlorpropham** is a member of the carbamate family, characterized by the ester and amide functional groups. The molecule consists of a 3-chlorophenyl group attached to a carbamate linker, which is in turn esterified with an isopropyl group.

Key Identifiers and Physicochemical Properties:

The fundamental properties of **Chlorpropham** are summarized in the table below, providing a quantitative overview of its chemical and physical characteristics.

Property	Value	Reference
IUPAC Name	propan-2-yl (3-chlorophenyl)carbamate	[1][5][6]
Synonyms	CIPC, Isopropyl N-(3-chlorophenyl)carbamate, Isopropyl 3-chlorocarbanilate	[1][7][8]
CAS Number	101-21-3	[1][9][10]
Chemical Formula	C <sub>10</sub> H <sub>12</sub> ClNO <sub>2</sub>	[1][9][11][12][13]
Molecular Weight	213.66 g/mol	[1][7][9][12][13]
Appearance	Beige to brown solid	[1][3][10]
Melting Point	41 to 42 °C	[1][10]
Boiling Point	251.1 °C at 760 mmHg	[10]
Density	1.18 g/cm <sup>3</sup>	[1]
Water Solubility	89 mg/L (at 25 °C)	[3][14]
Canonical SMILES	<chem>CC(C)OC(=O)NC1=CC(=CC=C1)Cl</chem>	[10][11]
InChI Key	CWJSHJJYOPWUGX-UHFFFAOYSA-N	[1][9]

## Synthesis Pathways

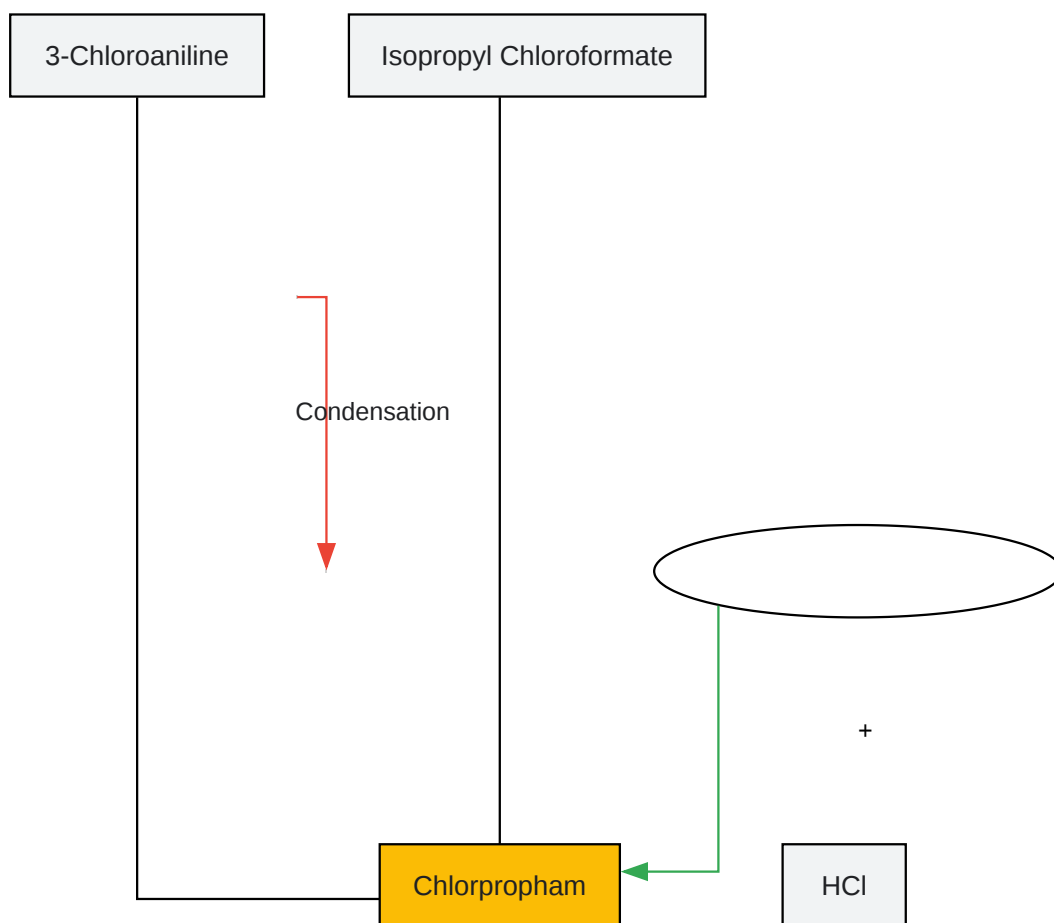
The industrial production of **Chlorpropham** is primarily achieved through two main synthetic routes. Both methods are efficient for large-scale production. A more recent, environmentally friendlier method utilizing selenium catalysis has also been explored.

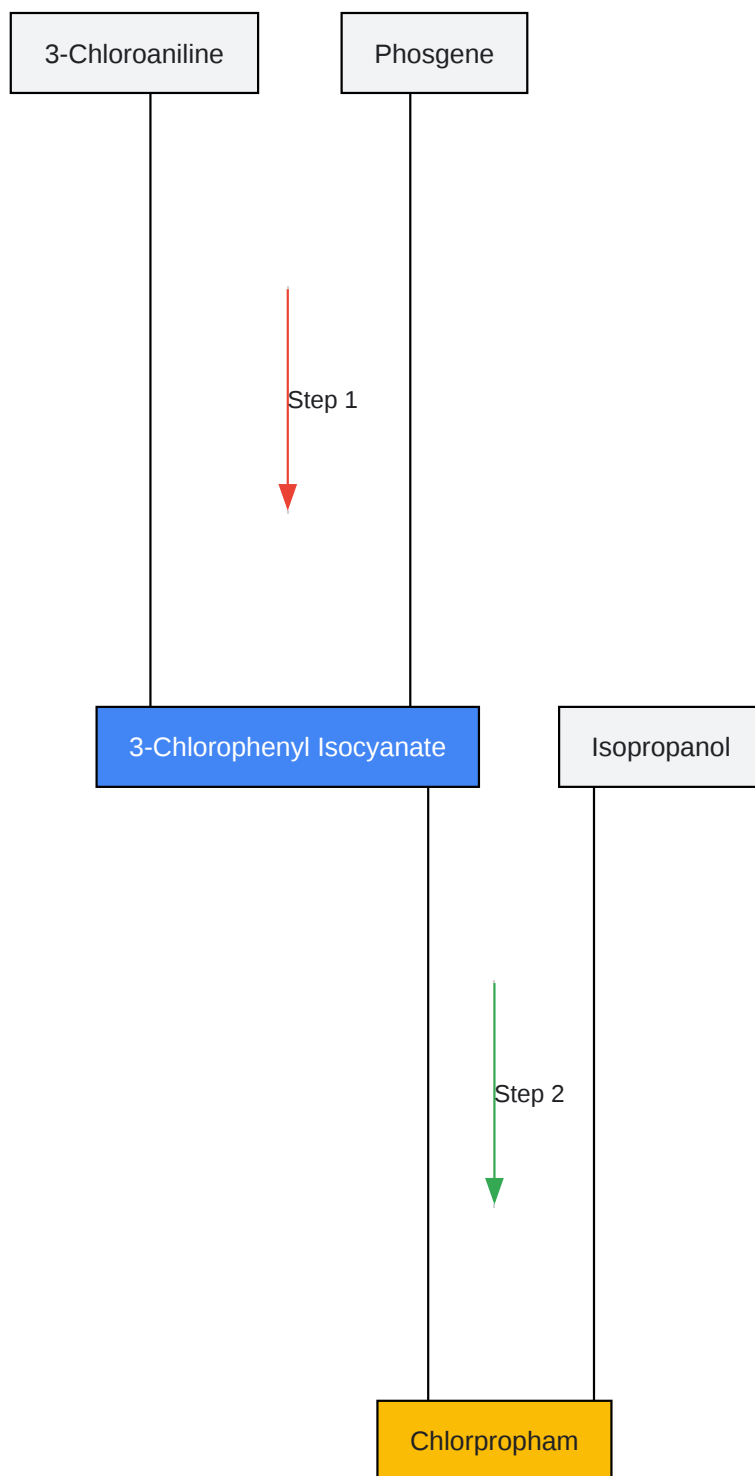
### Pathway 1: Reaction of 3-Chloroaniline with Isopropyl Chloroformate

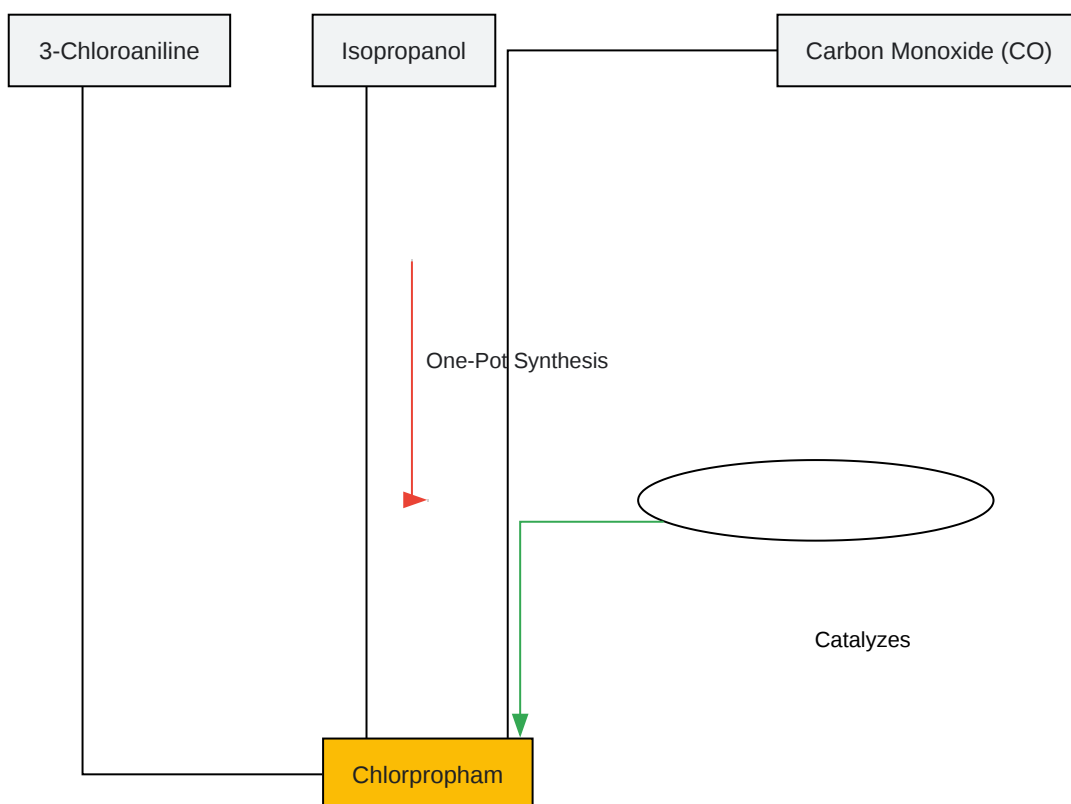
This is a classical and widely used method for synthesizing phenylcarbamate esters.[2] The synthesis involves the direct condensation of 3-chloroaniline with isopropyl chloroformate.

## Experimental Protocol:

- Preparation: A solution of m-chloroaniline is prepared in a suitable solvent, often in the presence of a base like caustic soda (NaOH) to neutralize the hydrochloric acid byproduct. [\[15\]](#) The purity of the m-chloroaniline raw material is controlled, with isomer content ideally kept below 0.2%.[\[15\]](#)
- Degassing: Isopropyl chloroformate is subjected to a bubbling degassing treatment under negative pressure at a temperature of 5-40°C to remove residual free phosgene.[\[15\]](#)
- Reaction: The treated isopropyl chloroformate is added to the m-chloroaniline solution. The reaction proceeds, forming **Chlorpropham**.
- Work-up and Purification: The pH of the reaction mixture is adjusted to 6-8 with a dilute acid. [\[15\]](#) The mixture is then washed with deionized water, leading to the separation of an oil layer containing the crude **Chlorpropham**.[\[15\]](#) The crude product is dehydrated to yield the final, qualified product with a purity of around 99.5% and a yield of approximately 98%.[\[15\]](#)







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